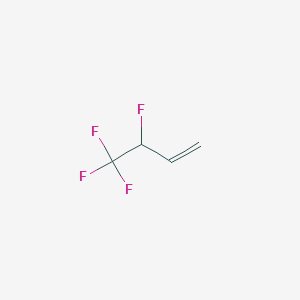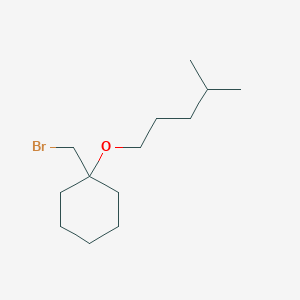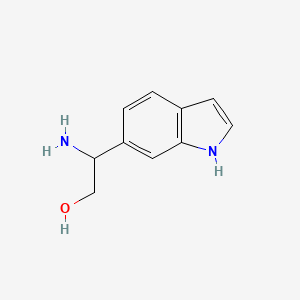
Ethyl 3-(4-iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate is a complex organic compound with a unique structure that includes an ethyl ester, a pyrazole ring, and an iodine substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the iodine substituent and the ethyl ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to achieve the desired product quality.
化学反応の分析
Types of Reactions
Ethyl 3-(4-iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The iodine substituent can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
Ethyl 3-(4-iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
- Ethyl 3-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate
- Ethyl 3-(4-chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate
- Ethyl 3-(4-fluoro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate
Uniqueness
Ethyl 3-(4-iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate is unique due to the presence of the iodine substituent, which can significantly influence its reactivity and binding properties. This makes it a valuable compound for specific applications where iodine’s properties are advantageous.
特性
分子式 |
C10H16IN3O2 |
|---|---|
分子量 |
337.16 g/mol |
IUPAC名 |
ethyl 3-(4-iodopyrazol-1-yl)-2-methyl-2-(methylamino)propanoate |
InChI |
InChI=1S/C10H16IN3O2/c1-4-16-9(15)10(2,12-3)7-14-6-8(11)5-13-14/h5-6,12H,4,7H2,1-3H3 |
InChIキー |
NVCONOAPHUXPNA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)(CN1C=C(C=N1)I)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Tert-butyl 7-sulfanyl-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13618020.png)
![(3aR,6aS)-octahydropyrrolo[3,4-d]imidazolidin-2-one hydrochloride](/img/structure/B13618028.png)
